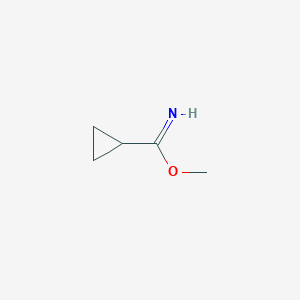
Methyl cyclopropanecarboximidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl cyclopropanecarboximidate is an organic compound with the chemical formula C₅H₉NO. It is a member of the carboximidate family, which are esters formed between an imidic acid and an alcohol. This compound is known for its unique structure, which includes a cyclopropane ring, making it an interesting subject for various chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl cyclopropanecarboximidate can be synthesized through several methods. One common approach is the Pinner reaction, which involves the acid-catalyzed reaction of nitriles with alcohols. This method typically produces imidates as their hydrochloride salts . Another method involves the reaction of cyclopropanecarboxylic acid with methanol in the presence of a dehydrating agent .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Pinner reactions. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature and pH to ensure the efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl cyclopropanecarboximidate undergoes various chemical reactions, including:
Hydrolysis: This reaction converts the imidate to an ester and an amine.
Aminolysis: Reaction with amines to form amidines.
Substitution: The imidate group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of water and an acid catalyst.
Aminolysis: Requires an excess of amine and is often conducted under mild heating.
Substitution: Various nucleophiles can be used, depending on the desired product.
Major Products Formed
Hydrolysis: Produces esters and amines.
Aminolysis: Forms amidines.
Substitution: Yields a variety of substituted products depending on the nucleophile used.
Scientific Research Applications
Methyl cyclopropanecarboximidate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl cyclopropanecarboximidate involves its reactivity as an electrophile. It readily undergoes addition reactions with nucleophiles, leading to the formation of various products. The cyclopropane ring in its structure also contributes to its unique reactivity, as it can undergo ring-opening reactions under certain conditions .
Comparison with Similar Compounds
Methyl cyclopropanecarboximidate can be compared with other carboximidates and cyclopropane derivatives:
Carboximidates: Similar compounds include ethyl cyclopropanecarboximidate and propyl cyclopropanecarboximidate.
Cyclopropane Derivatives: Compounds like methylcyclopropane and cyclopropanecarboxylic acid also exhibit unique reactivity due to the presence of the cyclopropane ring.
This compound stands out due to its specific combination of the imidate group and the cyclopropane ring, which imparts unique chemical properties and reactivity .
Biological Activity
Methyl cyclopropanecarboximidate, a derivative of cyclopropane, has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopropane ring substituted with a carboximidate functional group. Its molecular formula is C5H9N, and it is characterized by its unique three-membered ring structure, which contributes to its biological properties.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Enzyme Inhibition : Cyclopropane derivatives have been shown to inhibit several enzymes, including monoamine oxidase (MAO) and other flavoenzymes. For instance, N-benzyl-1-methylcyclopropylamine acts as an irreversible inhibitor of MAO through the formation of flavin adducts .
- Antimicrobial Activity : Compounds with cyclopropane structures often exhibit significant antibacterial properties. Research indicates that certain derivatives can be four times more effective against specific bacterial strains compared to standard antibiotics .
- Neurochemical Effects : Some cyclopropane derivatives have been implicated in neurochemical processes, potentially affecting neurotransmitter levels and offering therapeutic avenues for neurodegenerative diseases .
Case Studies and Research Findings
Numerous studies have investigated the biological activity of this compound and related compounds. Below are notable findings:
- Antibacterial Efficacy : A study demonstrated that this compound exhibited potent antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of conventional antibiotics .
- Inhibition of Ethylene Biosynthesis : Research highlighted the role of cyclopropane carboxylic acids in inhibiting ethylene production in plants, which could have applications in agriculture for delaying fruit ripening .
- Toxicological Assessments : In silico studies have predicted various toxicological profiles for this compound, suggesting that while it may possess beneficial effects, careful consideration of its safety profile is necessary .
Data Tables
The following table summarizes key findings related to the biological activities of this compound:
Properties
Molecular Formula |
C5H9NO |
|---|---|
Molecular Weight |
99.13 g/mol |
IUPAC Name |
methyl cyclopropanecarboximidate |
InChI |
InChI=1S/C5H9NO/c1-7-5(6)4-2-3-4/h4,6H,2-3H2,1H3 |
InChI Key |
ZUVDUEOZCKMFRB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















